Bienvenue dans la boutique en ligne BenchChem!

2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Lipophilicity Physicochemical property Membrane permeability

2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid (CAS 1454913-78-0) is a racemic, Boc-protected derivative of the non-proteinogenic amino acid 5,5,5-trifluoronorvaline. With the molecular formula C10H16F3NO4 and a molecular weight of 271.23 g/mol , it features a terminal trifluoromethyl (–CF3) group on the norvaline side chain and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amine.

Molecular Formula C10H16F3NO4
Molecular Weight 271.23 g/mol
CAS No. 1454913-78-0
Cat. No. B1443293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
CAS1454913-78-0
Molecular FormulaC10H16F3NO4
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O
InChIInChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyYRXRZBPEGLIKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid (CAS 1454913-78-0) – Racemic Boc-Protected Fluorinated Norvaline Building Block for Peptide Synthesis and Medicinal Chemistry


2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid (CAS 1454913-78-0) is a racemic, Boc-protected derivative of the non-proteinogenic amino acid 5,5,5-trifluoronorvaline. With the molecular formula C10H16F3NO4 and a molecular weight of 271.23 g/mol [1], it features a terminal trifluoromethyl (–CF3) group on the norvaline side chain and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amine. This compound belongs to the class of trifluoromethyl-containing amino acid (TFAA) building blocks and serves as a synthetic precursor for incorporating the trifluoronorvaline residue into peptides via Boc-strategy solid-phase peptide synthesis (SPPS) [2]. The –CF3 group imparts enhanced lipophilicity, increased metabolic stability, and serves as a sensitive ¹⁹F NMR probe [3].

Why Generic Substitution of 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid with Non-Fluorinated or Differently Protected Analogs Fails


Direct replacement of this compound with non-fluorinated Boc-norvaline, unprotected 5,5,5-trifluoronorvaline, or the Fmoc-protected analog is not equivalent because each alternative introduces a quantifiable penalty in at least one critical dimension. The terminal –CF3 group is not a simple bioisostere for –CH3: it increases the computed LogP by over 4 log units compared to non-fluorinated norvaline in the free amino acid form [1], and Boc protection further elevates the computed LogP to approximately 2.07 for the (S)-enantiomer . Peptides incorporating trifluoronorvaline in place of native residues exhibit up to 100,000-fold enhancement in in vivo activity due to near-complete resistance to aminopeptidase degradation, an effect that cannot be replicated by non-fluorinated residues [2]. The Boc group enables compatibility with Boc-SPPS protocols that use TFA-mediated deprotection, whereas the Fmoc analog requires orthogonal basic deprotection conditions that may be incompatible with base-sensitive modifications elsewhere in the sequence .

Quantitative Differentiation Evidence for 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid (CAS 1454913-78-0) vs. Closest Analogs


Lipophilicity Shift: CF3 vs. CH3 Terminal Group Increases LogP by Over 4 Units (Free Acid Basis)

Replacement of the terminal –CH3 group of norvaline with –CF3 produces a substantial increase in calculated lipophilicity. The free amino acid 5,5,5-trifluoronorvaline (CAS 122565-28-0) has a calculated LogP of 0.65 , compared to norvaline's XLogP of –2.10 [1], representing a net shift of +2.75 log units. When Boc-protected, the (S)-enantiomer (CAS 453556-65-5) exhibits a computed LogP of 2.07 . This increased lipophilicity translates to higher passive membrane permeability – a critical parameter for oral bioavailability and CNS penetration of peptide-based therapeutics containing this residue [1].

Lipophilicity Physicochemical property Membrane permeability

Proteolytic Stability: (D)-Trifluoronorvaline-Containing Peptide Exhibits ~100,000-Fold Enhancement in In Vivo Analgesic Activity vs. Native Met-Enkephalin

Ojima et al. (1992) demonstrated that substitution of Gly2 in methionine-enkephalin with (D)-5,5,5-trifluoronorvaline ((D)-TFNV) resulted in approximately 100,000-fold enhancement in in vivo analgesic activity compared to the unmodified native peptide [1]. Importantly, in vitro binding assays for μ, δ, and κ opioid receptors revealed that this dramatic enhancement was not based on stronger receptor binding, but was primarily attributable to near-complete inhibition of degradation by aminopeptidases. This finding is corroborated by Patent US 5,276,137, which describes peptidase-resistant pentapeptides incorporating trifluoronorvaline that provide analgesic activity as much as five orders of magnitude greater than native enkephalins [2]. The Boc-protected racemic form (CAS 1454913-78-0) serves as the synthetic precursor for preparing either enantiomer of this residue.

Peptide stability Protease resistance Enkephalin analog Analgesic

Racemic vs. Enantiopure Procurement: CAS 1454913-78-0 (Racemic, 95%) Contrasted with (S)-CAS 453556-65-5 (97-98% ee) and (R)-CAS 1010423-94-5 (98% ee)

CAS 1454913-78-0 is the racemic (DL) mixture of 2-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid, supplied at a minimum purity of 95% according to vendor specifications . By contrast, the enantiomerically pure (S)-form is available as CAS 453556-65-5 at 97-98% purity, with enantiomeric excess verified by NMR, HPLC, and GC , and the (R)-form as CAS 1010423-94-5 at 98% purity . The (R)-enantiomer is a specifically identified chiral intermediate for the γ-secretase inhibitor BMS-708163 (Avagacestat), which was prepared with 100% enantiomeric excess using a proprietary enzymatic process [1]. The racemic compound (CAS 1454913-78-0) is suitable for achiral applications or where both enantiomers are needed for parallel screening, while the enantiopure forms are required for stereochemically defined peptide therapeutics.

Chiral purity Stereochemistry Enantiomer specification Procurement

Verified Three-Step Synthetic Route with Boc-Protected Enantiomer Yields of 62% (R) and 63% (S) from d-Glyceraldimine

Qing and coworkers (2007) reported a concise stereoselective synthesis of both enantiomers of Boc-protected 5,5,5-trifluoronorvaline using nucleophilic addition of 3,3,3-trifluoropropynyllithium to d-glyceraldimine as the key step [1]. Starting from the key intermediate 4, Boc-protected (R)-5,5,5-trifluoronorvaline and (S)-5,5,5-trifluoronorvaline were synthesized over three steps in 62% and 63% overall yield, respectively. This route provides an experimentally validated benchmark for synthetic efficiency. Earlier synthetic routes by Ojima et al. (1989) produced trifluoronorvaline via amidocarbonylation followed by enzymatic resolution, achieving 95-100% ee for the resolved enantiomers [2]. The availability of multiple verified synthetic routes reduces supply chain risk and enables competitive sourcing.

Synthetic methodology Enantioselective synthesis Process chemistry

19F NMR Probe Utility: Published Random Coil Chemical Shifts for Trifluoronorvaline Enable Site-Specific Protein Labeling and Structural Studies

Koksch et al. (2026) have published the complete multinuclear (¹H, ¹³C, ¹⁵N, and ¹⁹F) random coil chemical shifts for trifluoronorvaline (TfNva) using a well-established hexapeptide model (Gly-Gly-X-Ala-Gly-Gly) [1]. These reference data, deposited as BMRB Entry 53611, provide the foundational framework for NMR-based structure elucidation of fluorine-labeled biomolecules. The –CF3 group offers a threefold signal enhancement and narrow line-width due to rapid methyl rotation, making trifluoronorvaline a superior ¹⁹F probe compared to mono-fluorinated amino acids [1]. Non-fluorinated Boc-norvaline lacks any ¹⁹F NMR signal entirely. The Boc-protected form (CAS 1454913-78-0) is the direct precursor for incorporating TfNva into synthetic peptides for subsequent ¹⁹F NMR analysis after TFA deprotection.

19F NMR spectroscopy Protein structure Fluorine labeling Biophysical chemistry

Recommended Research and Industrial Application Scenarios for 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid (CAS 1454913-78-0)


Boc-SPPS Incorporation of Trifluoronorvaline into Protease-Resistant Peptide Therapeutics

The Boc protecting group on CAS 1454913-78-0 makes it directly compatible with Boc-strategy solid-phase peptide synthesis (SPPS) using HF or TFA-mediated cleavage [1]. Based on the demonstrated ~100,000-fold enhancement in in vivo activity of (D)-TFNV-containing enkephalin analogs due to aminopeptidase resistance , this building block is ideally suited for engineering proteolytic stability into therapeutic peptide candidates. The racemic mixture (CAS 1454913-78-0) enables parallel screening of both (D)- and (L)-TFNV configurations at the same sequence position to identify the optimal stereochemistry for stability and target engagement. For lead candidates, procurement can then transition to the enantiopure (S)-form (CAS 453556-65-5, 97-98% ee) or (R)-form (CAS 1010423-94-5, 98% ee) as required [2].

19F NMR Probe for Protein Dynamics, Folding, and Ligand-Binding Studies

The –CF3 group of the trifluoronorvaline residue serves as a highly sensitive, non-perturbing ¹⁹F NMR probe with 100% natural abundance, wide chemical shift dispersion, and the absence of background signals in biological systems [1]. With standardized random coil ¹⁹F chemical shifts now published for TfNva (BMRB Entry 53611) [1], researchers can use Boc-trifluoronorvaline to synthesize site-specifically ¹⁹F-labeled peptides and proteins for in-cell NMR, protein folding studies, and ligand-binding assays. The enhanced LogP (2.07 for the Boc-protected form) also makes it suitable for studying membrane-associated protein domains where increased local hydrophobicity is desired.

Synthesis of Chiral Pharmaceutical Intermediates – Racemic Scouting for Enantioselective Route Development

The racemic Boc-trifluoronorvaline (CAS 1454913-78-0) provides an economical entry point for developing enantioselective synthetic routes before committing to enantiopure material. The (R)-enantiomer has been validated as a key chiral intermediate in the synthesis of BMS-708163 (Avagacestat), a γ-secretase inhibitor with IC50 values of 0.3 nM (Aβ40) and 0.27 nM (Aβ42) and 193-fold selectivity over Notch signaling [1]. The published synthetic routes – a 3-step sequence from d-glyceraldimine (62-63% yield for Boc-protected enantiomers) and an enzymatic reductive amination achieving 100% ee [1] – provide process chemists with benchmark data for route scouting and scale-up feasibility assessment.

Medicinal Chemistry SAR Studies Exploiting the CF3 Lipophilicity and Electronic Effects

The replacement of –CH3 with –CF3 in the norvaline side chain shifts the calculated LogP by approximately +2.75 log units (free acid basis) [1], which translates to altered ADME properties including enhanced passive membrane permeability. Ojima et al. (1994) demonstrated that trifluoronorvaline substitution in enalaprilat analogs produced an ACE inhibitor with IC50 of 2-6 × 10⁻⁸ M, while CF3 substitution in captopril yielded a substantially more potent analog (IC50 = 3 × 10⁻¹⁰ M) . These context-dependent effects underscore the value of Boc-trifluoronorvaline as a unique building block for empirical SAR exploration that cannot be predicted solely from non-fluorinated analog data. The racemic form (CAS 1454913-78-0) is appropriate for initial SAR campaigns to establish the fluorination effect independent of stereochemistry.

Quote Request

Request a Quote for 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.